molecular formula C13H12N2O3 B1527723 Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate CAS No. 1276125-30-4

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Cat. No.: B1527723
CAS No.: 1276125-30-4
M. Wt: 244.25 g/mol
InChI Key: TUUPQWMVTFXWOW-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1276125-30-4 . It has a molecular weight of 244.25 . The IUPAC name for this compound is benzyl 3-cyano-4-oxo-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O3/c14-6-11-7-15 (8-12 (11)16)13 (17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrrolidine derivatives are known to undergo various reactions. For instance, they can be functionalized or their rings can be constructed from different precursors .


Physical and Chemical Properties Analysis

This compound is an oil that can solidify . It should be stored in a refrigerator .

Scientific Research Applications

Polymer Synthesis and Applications

One study explores the synthesis and polymerization of new cyclic esters containing functional groups like hydroxyl, amino, and carboxyl, which are crucial for generating hydrophilic aliphatic polyesters. These cyclic esters, including derivatives of e-caprolactone, are synthesized via the Baeyer−Villiger oxidation, with protection groups like benzyl being pivotal in the process. This research indicates the potential of such compounds in creating polymers with specific physical and chemical properties (Trollsås et al., 2000).

Electrochemical Behavior

Another study investigates the electrochemical behavior of dihydropyridines and tetrahydrobipyridines in aprotic media, revealing insights into their oxidation and reduction processes. These compounds, closely related in structure to the Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, show potential for diverse applications in electrochemistry and materials science (Trazza et al., 1982).

Photocarboxylation Reactions

Research on the carboxylation of sp3-hybridized C–H bonds with CO2 demonstrates a metal-free, visible-light-mediated process for converting benzylic C–H bonds into 2-arylpropionic acids. This process highlights the utility of photocatalysis in transforming simple organic compounds into more complex and functionally rich molecules, potentially offering a sustainable pathway for chemical synthesis (Meng et al., 2019).

Synthesis of Anti-inflammatory and Analgesic Agents

A study on the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their anti-inflammatory and analgesic activities provides insights into the medicinal chemistry applications of compounds related to this compound. Such research underscores the potential of these compounds in developing new therapeutic agents (Muchowski et al., 1985).

Coordination Polymers and Photophysical Properties

The synthesis of lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoates illustrates the application of these compounds in material science, particularly in the creation of materials with unique photophysical properties. This research points towards their potential use in optoelectronics and photovoltaics (Sivakumar et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUPQWMVTFXWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728931
Record name Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276125-30-4
Record name Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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